molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Cat. No.: B128024
CAS No.: 19952-47-7
M. Wt: 184.65 g/mol
InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorobenzothiazole typically involves the cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring . The reaction conditions often include the use of hydrochloric acid or sulfuric acid as catalysts and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Condensation Reactions

ACBT reacts with aldehydes to form Schiff bases, which serve as intermediates for synthesizing fused heterocycles. Key findings include:

  • Reaction with 4-acetamidobenzaldehyde : Forms a tridentate Schiff base under acidic conditions, with potential coordination properties for metal complexes.

  • Reaction with 3-formylchromones : In 2-propanol, ACBT forms imines (Schiff bases), while primary and secondary alcohols yield 2-alkoxy-3-enamines with Z-selectivity .

Aldhyde Product Conditions Application
4-AcetamidobenzaldehydeTridentate Schiff baseAcidic catalysts (HCl)Metal chelation, medicinal chemistry
3-FormylchromoneImines or 2-alkoxy-enamines2-Propanol, THF, or CH₂Cl₂Dual ACE/CCB inhibitors

Diazotization and Hydrolysis

ACBT undergoes diazotization to form intermediates for agrochemicals:

  • Diazotization in halogenated solvents : Using ethylene dichloride or methylene chloride, ACBT hydrohalides react with nitrous acid (HNO₂) to produce 2-halo-4-chlorobenzothiazoles (e.g., 2-bromo-4-chlorobenzothiazole) .

  • Hydrolysis : Subsequent hydrolysis of 2-bromo-4-chlorobenzothiazole yields 4-chloro-2-hydroxybenzothiazole, a precursor for herbicides like benazolin .

Mechanism :

  • Diazotization:
    ACBTNaNO2/HX2 X 4 chlorobenzothiazole\text{ACBT}\xrightarrow{\text{NaNO}_2/\text{HX}}\text{2 X 4 chlorobenzothiazole} (X = Br, Cl)

  • Hydrolysis:
    2 Br 4 Cl benzothiazoleH2O4 Cl 2 OH benzothiazole\text{2 Br 4 Cl benzothiazole}\xrightarrow{\text{H}_2\text{O}}\text{4 Cl 2 OH benzothiazole}

Key Parameters :

  • Solvent : Halogenated aliphatic hydrocarbons (e.g., ethylene dichloride) enhance reaction efficiency .

  • Yield : Up to 80% for benazolin synthesis via this route .

Substitution Reactions

The amino and chloro groups undergo nucleophilic and electrophilic substitutions:

  • Amino group : Reacts with acyl chlorides or anhydrides to form amides. For example, acetylation produces 2-acetamido-4-chlorobenzothiazole .

  • Chloro group : Participates in Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .

Reactivity Comparison :

Position Reactivity Common Reagents Products
2-NH₂Nucleophilic substitutionAcCl, (Ac)₂OAmides, sulfonamides
4-ClElectrophilic substitutionAryl boronic acids, Pd catalystsBiaryls, fused heterocycles

Oxidation Reactions

ACBT is oxidized to disulfides or sulfoxides under strong oxidizing conditions:

  • Hydrogen peroxide (H₂O₂) : Converts the thiazole sulfur to sulfoxide or sulfone derivatives .

  • Potassium permanganate (KMnO₄) : Cleaves the benzothiazole ring in acidic media .

Environmental and Stability Considerations

  • Thermal decomposition : Releases toxic fumes (Cl⁻, SOₓ, NOₓ) above 200°C .

  • Hydrolysis susceptibility : Stable in neutral water but hydrolyzes in acidic/basic conditions to 4-chloro-2-mercaptobenzeneamine .

Comparative Reactivity with Analogues

Compound Key Reaction Reactivity Difference
2-Amino-4-methylbenzothiazoleLess electrophilic at C4Methyl group reduces substitution
2-Amino-6-chlorobenzothiazoleHigher ring strainAlters regioselectivity in diazotization

Scientific Research Applications

Biological Activities

ACBT exhibits a wide spectrum of biological activities, making it a valuable compound in drug development. Below are some key applications:

Antiviral Activity

ACBT has been shown to possess antiviral properties, particularly against influenza A2 strains. Studies indicate that it can inhibit viral replication, making it a candidate for further development as an antiviral agent .

Antimicrobial Properties

Research has demonstrated that derivatives of ACBT exhibit significant antimicrobial activity. For instance, modified benzothiazoles have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of ACBT and its derivatives. These compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Antitumor Potential

ACBT derivatives have been investigated for their anticancer properties. Compounds derived from ACBT have demonstrated significant cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Synthesis and Biological Evaluation

In a study published by Malik et al., various derivatives of ACBT were synthesized and evaluated for their biological activities. Key findings include:

  • Synthesis Method : Utilized a straightforward reaction between 2-chlorophenylthiourea and sulfuric acid.
  • Biological Testing : Demonstrated strong antimicrobial activity against specific pathogens .

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral efficacy of ACBT against respiratory viruses. The study reported:

  • Inhibition Rate : ACBT showed an inhibition rate of over 70% against influenza A virus.
  • Mechanism : Proposed interference with viral entry mechanisms into host cells .

Data Tables

Activity Type Compound Effectiveness Reference
AntiviralThis compoundInhibition > 70%
AntimicrobialACBT DerivativesSignificant activity against multiple strains
Anti-inflammatoryModified ACBTModulation of inflammatory markers
AntitumorACBT DerivativesCytotoxicity in cancer cell lines

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorobenzothiazole involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, modulating cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-4-methylbenzothiazole
  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-5-nitrothiazole
  • 2-Aminothiophenol
  • 2-Amino-6-bromobenzothiazole

Uniqueness

2-Amino-4-chlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Overview

2-Amino-4-chlorobenzothiazole (ACBT) is a heterocyclic compound characterized by its unique molecular structure, which includes a benzene ring fused to a thiazole ring. Its molecular formula is C7_7H5_5ClN2_2S, and it has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of ACBT, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by relevant case studies and research findings.

  • Molecular Weight : 184.65 g/mol
  • Melting Point : 202-203 °C
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

ACBT has been investigated for its antimicrobial properties against various pathogens. Studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, ACBT showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific bacterial strain tested .

Anticancer Activity

Research indicates that ACBT possesses potential anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including:

  • HeLa (cervical cancer) : Inhibitory concentration (IC50_{50}) values were reported around 25 µM.
  • MCF-7 (breast cancer) : IC50_{50} values approximately 15 µM.

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Genotoxicity and Cytotoxicity

The genotoxic effects of ACBT have been assessed using the in vitro micronucleus test. Results indicated that ACBT can induce micronuclei formation in cultured mammalian cells, suggesting potential genotoxic effects at higher concentrations. The compound exhibited a significant increase in micronucleated polychromatic erythrocytes (MNPCE) at doses above 50 µg/mL .

ACBT's biological effects are attributed to its ability to interact with various biochemical pathways:

  • Inhibition of IMPDH : ACBT acts as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in lymphocytes, which may explain its immunosuppressive properties .
  • Formation of Schiff Bases : The compound undergoes condensation reactions with aldehydes to form Schiff bases, which are intermediates in organic synthesis and may contribute to its biological activity.

Case Studies

  • Anticancer Efficacy : A study published in Der Pharmacia Lettre evaluated several benzothiazole derivatives, including ACBT, demonstrating their potential as anticancer agents through apoptosis induction in cancer cell lines .
  • Genotoxicity Testing : In a study assessing genotoxicity through the micronucleus assay, ACBT was found to significantly increase the frequency of micronucleated cells at concentrations correlating with cytotoxic effects, indicating a need for caution in therapeutic applications .

Research Findings Summary Table

Biological ActivityTest SystemObserved EffectReference
AntibacterialVarious strainsMIC 32-128 µg/mL
AnticancerHeLa, MCF-7IC50_{50} ~15-25 µM
GenotoxicityMicronucleus assayIncreased MNPCE at >50 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-4-chlorobenzothiazole in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised to avoid inhalation of dust .
  • Ventilation: Conduct experiments in fume hoods or with local exhaust systems to minimize airborne exposure .
  • Spill Management: Sweep spills into sealed containers using non-dispersive tools. Avoid water jets to prevent aerosolization .
  • Storage: Store in airtight containers in cool, dark conditions away from oxidizers .

Table 1: Key Safety Parameters

ParameterRecommendationReference
Respiratory ProtectionN95 mask or equivalent
Spill CleanupUse sealed containers
Storage TemperatureBelow 25°C in darkness

Q. How can researchers optimize the synthesis of this compound derivatives for higher yields?

Methodological Answer:

  • Reagent Selection: Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions. Catalytic acetic acid improves condensation efficiency .
  • Reaction Conditions: Reflux for 4–18 hours, depending on substituent reactivity. Longer reflux times (e.g., 18 hours) enhance cyclization in thiazole formation .
  • Workup: Crystallize products using ethanol-water mixtures to purify derivatives. For example, a 65% yield was achieved for a triazole derivative via slow cooling and filtration .

Table 2: Example Synthesis Parameters

DerivativeSolventTime (h)Yield (%)Reference
Triazole derivativeDMSO/Ethanol1865
Thiadiazole derivativeEthanol472

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., distinguishing chloro and amino groups) .
    • FT-IR: Identify functional groups (e.g., C-Cl stretch at ~750 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) resolves impurities in derivatives .
  • Melting Point Analysis: Compare observed values with literature (e.g., 141–143°C for triazole derivatives) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

Methodological Answer:

  • Dose-Response Studies: Perform IC50_{50} assays across multiple concentrations to validate antifungal or cytotoxic activity thresholds. For example, discrepancies in MIC values for antifungal derivatives may arise from assay sensitivity variations .
  • Structural-Activity Relationships (SAR): Compare substituent effects (e.g., chloro vs. fluoro groups) to identify key pharmacophores. Derivatives with electron-withdrawing groups often show enhanced activity .
  • Replicate Studies: Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antifungal testing) .

Table 3: Example Biological Activity Data

DerivativeTarget ActivityIC50_{50} (μM)Reference
4-Nitrophenyl derivativeAntifungal12.5
Fluoro-chloro derivativeCytotoxic8.3

Q. What strategies improve the stability of this compound under varying experimental conditions?

Methodological Answer:

  • pH Control: Maintain neutral to slightly acidic conditions (pH 5–7) to prevent degradation of the benzothiazole core .
  • Light Sensitivity: Use amber glassware or light-blocking materials during storage and reactions .
  • Thermal Stability: Avoid prolonged heating above 80°C; degradation products (e.g., sulfur oxides) form at higher temperatures .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation via time-resolved NMR or HPLC. For example, hydrazonoyl chloride reactions proceed via nucleophilic substitution at the thiazole C2 position .
  • Computational Modeling: Use DFT calculations to map energy profiles for cyclization steps (e.g., triazole ring closure) .

Q. What are the best practices for purifying this compound derivatives contaminated with byproducts?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol-water) based on solubility differences. Slow cooling reduces co-precipitation of impurities .
  • Centrifugation: Separate colloidal byproducts at 10,000 rpm for 15 minutes .

Properties

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
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InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N
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Molecular Formula

C7H5ClN2S
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID0024470
Record name 4-Chlorobenzothiazol-2-ylamine
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Molecular Weight

184.65 g/mol
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Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Solubility

>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

19952-47-7
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Record name 2-Amino-4-chlorobenzothiazole
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Record name 2-Benzothiazolamine, 4-chloro-
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Record name 2-Benzothiazolamine, 4-chloro-
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Record name 4-Chlorobenzothiazol-2-ylamine
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Record name 4-chlorobenzothiazol-2-ylamine
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Melting Point

397 to 401 °F (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

The phenylthiourea (6.00 g, 32.16 mmol) was dissolved in CHCl3 (150 mL) and cooled to 0° C. with an ice bath. To this mixture was added a solution of Br2 (1.6 mL, 32.2 mmol) in CHCl3 (100 mL) dropwise over 30 min. After the addition, the mixture was stirred at 0° C. for 1 h, then allowed to warm to rt. the reaction was refluxed for 3 h to 4 h than allowed to cool to room temperature. The organic solvent was removed and the residue was washed with sulfurous acid. The residue was then neutralized with liquid ammonia. The solid was filtered off, washed with watyer and recrystallized from EtOH.
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Synthesis routes and methods II

Procedure details

210 Parts of sulfuryl chloride were added within about 2 hours at a temperature of 35°-40° C. to a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene and 11 parts of sodium carbonate. The gas development being terminated, 250 parts of water were added, the solvent mixture was distilled off with steam, and the remaining aqueous phase was combined with 500 parts of 30% hydrochloric acid. Filtration from the undissolved matter was carried out at about 90° C., the filtrate was cooled to about 20° C., and the free amine was precipitated from the 2-amino-4-chlorobenzothiazole dissolved as hydrochloride by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 was adjusted. The product was suction-filtered, washed to neutral with water, and dried. 170 Parts of 2-amino-4-chlorobenzothiazole having a melting point of 199°-200° C. (92.4% of th.) were obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-4-chlorobenzothiazole
2-Amino-4-chlorobenzothiazole
2-Amino-4-chlorobenzothiazole
2-Amino-4-chlorobenzothiazole
2-Amino-4-chlorobenzothiazole
2-Amino-4-chlorobenzothiazole

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